molecular formula C19H20ClN3O5 B4164907 2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B4164907
M. Wt: 405.8 g/mol
InChI Key: XCQUKPXGWXRIMA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c1-27-16-6-7-17(18(12-16)23(25)26)21-8-10-22(11-9-21)19(24)13-28-15-4-2-14(20)3-5-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQUKPXGWXRIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Preparation of 4-chlorophenoxyacetyl chloride: This can be achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.

    Formation of the piperazine derivative: The 4-chlorophenoxyacetyl chloride is then reacted with 4-(4-methoxy-2-nitrophenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products Formed

    Oxidation: Formation of 1-[(4-hydroxyphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine.

    Reduction: Formation of 1-[(4-chlorophenoxy)acetyl]-4-(4-methoxy-2-aminophenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine
  • 1-[(4-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
  • 1-[(4-chlorophenoxy)acetyl]-4-(4-aminophenyl)piperazine

Uniqueness

2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
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2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone

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